PHA-408 is a potent, ATP-competitive inhibitor of IκB kinase-2 (IKK-2/IKKβ) with an IC50 in the 10–40 nM range. Structurally characterized as a tricyclic pyrazole derivative, it is distinguished from earlier-generation NF-κB pathway inhibitors by its tight-binding kinetics and relatively slow off-rate. These properties enable sustained target engagement and robust suppression of IκBα phosphorylation, p65 nuclear translocation, and downstream inflammatory mediator production. Due to its high selectivity profile and favorable oral bioavailability, PHA-408 is widely procured as a benchmark pharmacological tool for establishing rigorous pharmacokinetic/pharmacodynamic (PK/PD) relationships in preclinical models of chronic inflammation, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) [1].
Generic substitution of IKK-2 inhibitors frequently compromises in vivo study reproducibility due to poor pharmacokinetic profiles or off-target kinase activity. For instance, widely used comparators like TPCA-1 suffer from poor oral bioavailability, restricting their use to local or intraperitoneal administration, which is unsuitable for chronic systemic disease modeling [1]. Furthermore, allosteric inhibitors such as BMS-345541 exhibit significantly lower potency (IC50 ~300 nM) and require higher dosing that can trigger off-target effects. Many standard ATP-competitive inhibitors also display rapid equilibrium kinetics, causing target disengagement as plasma levels fluctuate. In contrast, PHA-408’s tight-binding mechanism and slow off-rate ensure that target inhibition correlates directly with steady-state plasma concentrations, preventing the rebound of NF-κB signaling during dosing intervals and ensuring reproducible efficacy in long-term procurement workflows [2].
PHA-408 demonstrates exceptional isoform selectivity, which is critical for isolating IKK-2-specific biological responses. In biochemical assays, PHA-408 inhibits recombinant human IKK-2 with an IC50 of 10–40 nM, while exhibiting an IC50 of 14 µM against IKK-1. Furthermore, it shows >100-fold selectivity against a panel of over 30 representative tyrosine and serine/threonine kinases [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 10–40 nM (IKK-2) |
| Comparator Or Baseline | 14,000 nM (IKK-1) |
| Quantified Difference | >350-fold selectivity for IKK-2 over IKK-1 |
| Conditions | Recombinant human kinase assays using ATP and biotinylated IκB peptide substrates |
Procuring a highly selective inhibitor prevents confounding off-target toxicity, ensuring that observed anti-inflammatory phenotypes are strictly mediated by IKK-2.
Unlike standard reversible ATP-competitive inhibitors that rapidly disengage from their targets, PHA-408 functions as a tight-binding inhibitor with a slow off-rate. Kinetic analysis reveals a Ki of 6 nM at the ATP-binding site of IKK-2 [1]. This slow dissociation rate is a structural differentiator that allows PHA-408 to maintain suppression of IκBα degradation and p65 phosphorylation even as free drug concentrations fluctuate, a critical advantage over rapid-equilibrium competitors [2].
| Evidence Dimension | Inhibitor Binding Affinity (Ki) |
| Target Compound Data | Ki = 6 nM with slow off-rate |
| Comparator Or Baseline | Standard reversible IKK inhibitors (rapid equilibrium) |
| Quantified Difference | Sustained target engagement independent of rapid plasma clearance |
| Conditions | Enzymatic characterization and PK/PD correlation models |
A slow off-rate ensures prolonged target inhibition, allowing researchers to achieve consistent in vivo efficacy without requiring continuous high-dose infusions.
The utility of an IKK-2 inhibitor in chronic disease models depends heavily on its formulation compatibility and route of administration. PHA-408 exhibits high oral bioavailability, enabling steady-state oral dosing regimens that achieve plasma concentrations in the 4 µM range (at 50 mg/kg). In contrast, the widely cited comparator TPCA-1 has poor oral bioavailability and typically requires intra-articular or intraperitoneal administration, limiting its mainstream workflow fit for systemic disease modeling [1].
| Evidence Dimension | Route of Administration and Bioavailability |
| Target Compound Data | Orally bioavailable, supports steady-state oral dosing |
| Comparator Or Baseline | TPCA-1 (Poor oral bioavailability) |
| Quantified Difference | Enables non-invasive chronic oral administration vs. required IP/local injection |
| Conditions | In vivo pharmacokinetic profiling in rodent models |
Oral bioavailability is a critical procurement criterion for laboratories conducting long-term, systemic chronic inflammation studies, reducing animal stress and dosing artifacts.
The biochemical potency of PHA-408 translates effectively into cellular environments, ensuring high reproducibility in whole-blood assays. In human peripheral blood mononuclear cells (PBMCs) and human whole blood (HWB), PHA-408 inhibits the production of TNF-α with an IC50 of 0.02 to 0.03 µM (after correction for protein binding). This high cellular potency allows for robust suppression of the NF-κB pathway at concentrations significantly lower than those required by allosteric inhibitors like BMS-345541, which often require micromolar concentrations for similar cellular efficacy[1].
| Evidence Dimension | Cellular TNF-α Inhibition (IC50) |
| Target Compound Data | 0.02–0.03 µM (PHA-408) |
| Comparator Or Baseline | BMS-345541 (requires higher micromolar concentrations) |
| Quantified Difference | Orders of magnitude higher cellular potency for PHA-408 |
| Conditions | Inflammatory stimuli-induced cytokine production in human PBMCs and HWB |
High cellular potency minimizes the required in vivo dosage, directly reducing the risk of off-target effects and improving the therapeutic window in preclinical models.
Because of its tight-binding kinetics and slow off-rate, PHA-408 is a highly suitable choice for establishing steady-state delivery correlations in chronic inflammatory models, allowing precise mapping of inhibitor plasma concentrations to IKK-2 target engagement [1].
PHA-408 is highly effective in suppressing lipopolysaccharide (LPS)- and cigarette smoke (CS)-induced lung inflammation. It is procured to evaluate the reduction of bronchoalveolar lavage fluid (BALF) neutrophil influx and the suppression of IL-6, TNF-α, and IL-1β release [2].
With its proven oral bioavailability, PHA-408 is utilized in chronic rodent models of arthritis (e.g., streptococcal cell wall-induced arthritis) to evaluate the systemic suppression of joint swelling, bone destruction, and synovial fibroblast PGE2 production[1].